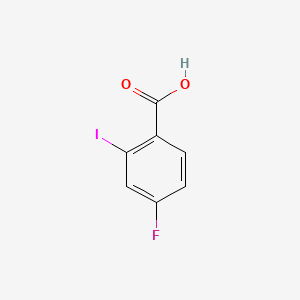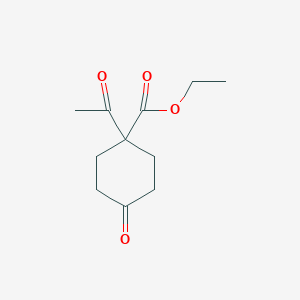![molecular formula C4H6O B1367150 5-Oxabicyclo[2.1.0]pentane CAS No. 185-96-6](/img/structure/B1367150.png)
5-Oxabicyclo[2.1.0]pentane
Descripción general
Descripción
5-Oxabicyclo[2.1.0]pentane, also known as epoxycyclobutane, is a compound with the molecular formula C4H6O . It has a molecular weight of 70.09 g/mol . The compound is also identified by the CAS number 185-96-6 .
Synthesis Analysis
The synthesis of 5-Oxabicyclo[2.1.0]pentane involves photochemical and thermal reactions characteristic of the carbonyl ylide . There are several publications that discuss the synthesis of this compound, including the work of Donald R. Arnold and L. A. Karnischky .
Molecular Structure Analysis
The InChI code for 5-Oxabicyclo[2.1.0]pentane is 1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2 . Its InChI key is BIMXFPIWUWKRHY-UHFFFAOYSA-N . The canonical SMILES representation is C1CC2C1O2 .
Chemical Reactions Analysis
The chemical reactions of 5-Oxabicyclo[2.1.0]pentane are characteristic of the carbonyl ylide . The compound undergoes photochemical and thermal reactions .
Physical And Chemical Properties Analysis
5-Oxabicyclo[2.1.0]pentane has a molecular weight of 70.09 g/mol . It has a computed XLogP3-AA value of 0.5 . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 70.041864811 g/mol . The topological polar surface area is 12.5 Ų . The heavy atom count is 5 .
Aplicaciones Científicas De Investigación
Materials Science
In materials science, compounds like 5-Oxabicyclo[2.1.0]pentane can be used as building blocks for creating novel materials. They may serve as molecular rods or rotors, contribute to the development of supramolecular structures, or be used in the synthesis of liquid crystals and metal–organic frameworks .
Environmental Science
The environmental applications of 5-Oxabicyclo[2.1.0]pentane could involve its use in studying reaction mechanisms that impact atmospheric chemistry or in the development of environmentally friendly chemical processes .
Energy Production
5-Oxabicyclo[2.1.0]pentane: might be investigated for its thermal properties and potential use in energy production, such as biofuels or as a component in energy storage materials .
Pharmaceuticals
In the pharmaceutical industry, 5-Oxabicyclo[2.1.0]pentane could be a precursor or an intermediate in the synthesis of more complex molecules. Its reactivity might make it suitable for constructing pharmacologically active compounds .
Chemical Synthesis
5-Oxabicyclo[2.1.0]pentane: is likely to be valuable in chemical synthesis, particularly in the construction of cyclic or polycyclic compounds. Its reactivity could be harnessed to create a variety of derivatives with potential applications across multiple fields .
Direcciones Futuras
Bicyclo[1.1.1]pentanes (BCPs), a class of compounds similar to 5-Oxabicyclo[2.1.0]pentane, have been established as attractive bioisosteres for para-substituted benzene rings in drug design . This suggests potential future directions for the use of 5-Oxabicyclo[2.1.0]pentane in drug discovery and design .
Propiedades
IUPAC Name |
5-oxabicyclo[2.1.0]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXFPIWUWKRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504633 | |
| Record name | 5-Oxabicyclo[2.1.0]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxabicyclo[2.1.0]pentane | |
CAS RN |
185-96-6 | |
| Record name | 5-Oxabicyclo[2.1.0]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique reactive intermediate is characteristic of 5-oxabicyclo[2.1.0]pentane derivatives, and how does it contribute to their reactivity?
A1: Both research papers investigate the formation of carbonyl ylides as a key reactive intermediate generated from specific 5-oxabicyclo[2.1.0]pentane derivatives upon photochemical or thermal activation [, ]. These highly reactive species contribute significantly to the diverse reactivity observed in these compounds. Carbonyl ylides can participate in various reactions, including 1,3-dipolar cycloadditions, rearrangements, and fragmentations, opening up avenues for the synthesis of complex molecular structures.
Q2: Can you provide examples of specific 5-oxabicyclo[2.1.0]pentane derivatives studied and their reactions as discussed in the research?
A2: One of the papers specifically focuses on 1-carbomethoxy-4-phenyl 2,2,3,3-tetramethyl-5-oxabicyclo[2.1.0]pentane []. While detailed reaction outcomes aren't explicitly described in the provided abstracts, the research likely explores how the presence of the phenyl and carbomethoxy substituents influences the reactivity of the carbonyl ylide generated from this specific derivative. This exploration helps understand how structural modifications within the 5-oxabicyclo[2.1.0]pentane scaffold can be utilized to tune the reactivity of the resulting carbonyl ylide for targeted chemical transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





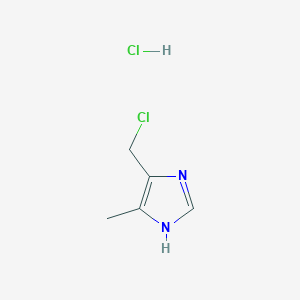
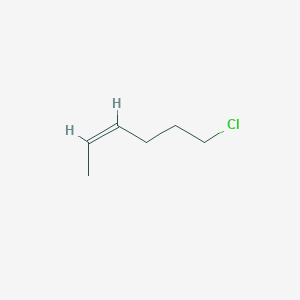




![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)
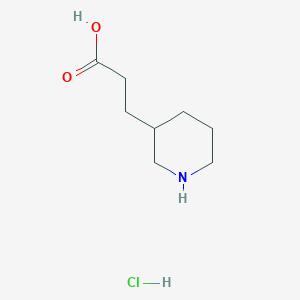
![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)
